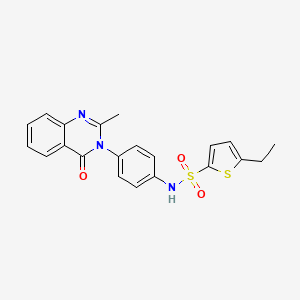
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a chemical compound that belongs to the class of sulfonamide-based drugs. This compound is known for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
One significant area of application for compounds related to "4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide" is in heterocyclic synthesis. For instance, derivatives of acetoacetanilides have been utilized in the expeditious synthesis of thienopyridines and other fused derivatives. This synthesis involves reactions that yield pyridinethione derivatives, which can further undergo various chemical transformations to produce a variety of heterocyclic compounds. Such processes demonstrate the utility of these compounds in synthesizing complex molecular structures that are potentially useful in pharmaceutical development and materials science (Harb, Hussein, & Mousa, 2006).
Photophysics and Electrochemistry
Another area of application is in the field of photophysics and electrochemistry, where derivatives of "4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide" have been studied for their photochemical and thermal properties. These studies are essential for understanding the electronic properties of these compounds, which can inform their use in developing new materials for electronic applications, such as light-emitting diodes (LEDs), photovoltaic cells, and sensors (Bonnet et al., 2003).
Drug Design and Pharmacology
In pharmacology, derivatives of this compound have been investigated for their potential in drug design, particularly as tyrosinase and melanin inhibitors. This research is crucial for developing treatments for conditions related to abnormal pigmentation, such as melasma and post-inflammatory hyperpigmentation. The synthesis and evaluation of these compounds involve in vitro, in vivo, and in silico approaches to determine their efficacy and safety as depigmentation agents (Raza et al., 2019).
Neuroprotection
Furthermore, specific derivatives have been studied for their neuroprotective effects, such as inhibiting poly ADP-ribose polymerase (PARP) to mitigate cytotoxicity in cellular models and reduce cerebral damage in ischemic conditions. This research indicates the potential therapeutic applications of these compounds in treating neurodegenerative diseases or stroke (Kamanaka et al., 2004).
Eigenschaften
IUPAC Name |
4-(6-oxo-3-phenylpyridazin-1-yl)-N-(4-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c21-29(27,28)17-10-8-16(9-11-17)22-19(25)7-4-14-24-20(26)13-12-18(23-24)15-5-2-1-3-6-15/h1-3,5-6,8-13H,4,7,14H2,(H,22,25)(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXKCJYLDWWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

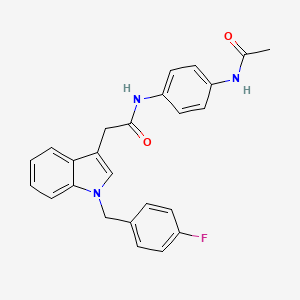
![2-Cyano-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2665835.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2665836.png)
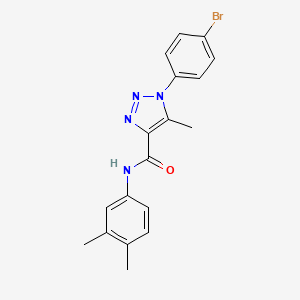
![3-Tert-butyl-6-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2665838.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665839.png)
![N-[[(2R,4R)-1-[6-(Dimethylamino)pyrimidin-4-yl]-4-methoxypyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2665840.png)
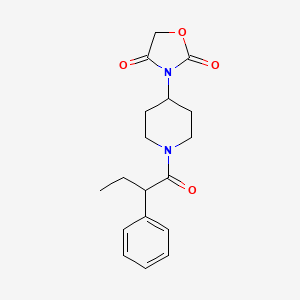
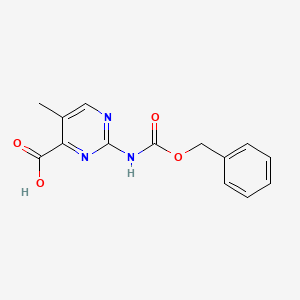
![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2665844.png)
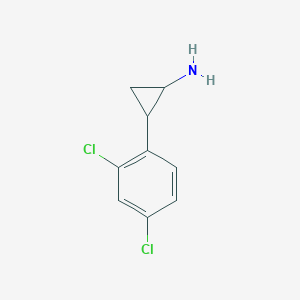
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2665847.png)
![6-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2665848.png)
